An In-Depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that serves as a key intermediate and building block in the synthesis of a variety of more complex molecules.[1][2] Its tetrahydroquinoline core is a prevalent motif in numerous natural products and pharmacologically active compounds, drawing significant attention in the fields of medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 1-Acetyl-1,2,3,4-tetrahydroquinoline, tailored for a scientific audience.
Chemical and Physical Properties
1-Acetyl-1,2,3,4-tetrahydroquinoline is a colorless to almost colorless clear liquid.[5] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4169-19-1 | [6] |
| Molecular Formula | C₁₁H₁₃NO | [2][6] |
| Molecular Weight | 175.23 g/mol | [2][6] |
| Boiling Point | 295 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Refractive Index | 1.5770-1.5810 | [7] |
| pKa (Predicted) | 1.17 ± 0.20 | [7] |
Synthesis and Experimental Protocols
The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline and its derivatives can be achieved through various methods. A primary route involves the acylation of 1,2,3,4-tetrahydroquinoline. Below are generalized experimental protocols based on common synthetic strategies for tetrahydroquinolines and their N-acetylated derivatives.
General Acetylation of 1,2,3,4-tetrahydroquinoline
This protocol describes a typical N-acetylation reaction.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours, monitored by TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reductive Amination followed by Acetylation
An alternative approach involves the synthesis of the tetrahydroquinoline ring system followed by acetylation. Domino reactions, which combine multiple steps in a single operation, are efficient for producing the core structure.[8]
Conceptual Workflow:
Caption: A generalized workflow for the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline.
Spectroscopic Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as the aliphatic protons of the tetrahydro portion and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the acetyl group (typically in the range of 165-190 ppm), aromatic carbons, and the aliphatic carbons of the saturated ring.[5][6]
4.2. Infrared (IR) Spectroscopy The IR spectrum of 1-Acetyl-1,2,3,4-tetrahydroquinoline would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.
Biological Activity and Mechanism of Action
The specific biological activity and mechanism of action for 1-Acetyl-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been the subject of significant research, revealing a wide range of pharmacological effects.[3][4][9]
Derivatives of the tetrahydroquinoline scaffold have been investigated for their potential as:
-
Anticancer agents: Some tetrahydroquinolines exhibit cytotoxic and antiproliferative activities.[10]
-
Anti-inflammatory agents: The tetrahydroisoquinoline core is found in molecules with anti-inflammatory properties.[11]
-
Opioid Receptor Modulators: N-substituted tetrahydroquinolines have been studied as ligands for μ- and δ-opioid receptors, with potential applications in pain management.[4][6]
-
RORγ Inverse Agonists: Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target for prostate cancer therapy.[12]
-
NF-κB Inhibitors: Novel derivatives of 1,2,3,4-tetrahydroquinolines have shown potent inhibition of NF-κB transcriptional activity.
A related compound, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ), formed from the reaction of dopamine with methylglyoxal, has been studied as a potential neurotoxin in the context of diabetes and Parkinson's disease.[8] This suggests that N-acetylated tetrahydro-isoquinoline and -quinoline structures can have significant biological implications.
The N-acetylation of the tetrahydroquinoline core can influence the molecule's affinity for biological targets. For instance, in a series of μ-opioid receptor agonists/δ-opioid receptor antagonists, N-acetylation increased the affinity for the δ-opioid receptor.[6]
Given the diverse activities of the parent scaffold, a generalized potential mechanism of action for N-acetylated tetrahydroquinolines could involve interaction with various receptors and signaling pathways.
Caption: Potential interaction of N-acetylated tetrahydroquinolines with various biological targets.
Safety and Handling
1-Acetyl-1,2,3,4-tetrahydroquinoline should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated area or under a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a tightly closed container in a cool, dry place.
Conclusion
1-Acetyl-1,2,3,4-tetrahydroquinoline is a valuable chemical entity with a foundational role in the synthesis of more complex molecules of medicinal interest. While its specific biological activities are yet to be fully elucidated, the broader family of tetrahydroquinolines exhibits a rich pharmacology. This guide provides a consolidated resource of its known properties and synthetic approaches, serving as a valuable tool for researchers engaged in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline is warranted to fully explore its therapeutic potential.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE(4169-19-1) 1H NMR [m.chemicalbook.com]
- 8. Formation of a salsolinol-like compound, the neurotoxin, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in a cellular model of hyperglycemia and a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
